5-tert-butyl 2-methyl 7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate
Description
This compound features a bicyclic [1,3]thiazolo[4,5-c]pyridine core substituted with a 7-oxo group and two ester moieties: a tert-butyl ester at position 5 and a methyl ester at position 2. Its structure combines electron-withdrawing (oxo, ester) and sterically bulky (tert-butyl) groups, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
CAS No. |
2803845-83-0 |
|---|---|
Molecular Formula |
C13H16N2O5S |
Molecular Weight |
312.34 g/mol |
IUPAC Name |
5-O-tert-butyl 2-O-methyl 7-oxo-4,6-dihydro-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C13H16N2O5S/c1-13(2,3)20-12(18)15-5-7-9(8(16)6-15)21-10(14-7)11(17)19-4/h5-6H2,1-4H3 |
InChI Key |
UWOHUUBXDSJKLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)SC(=N2)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
5-tert-butyl 2-methyl 7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, including antimicrobial properties, cytotoxicity against cancer cells, and other pharmacological activities.
- Chemical Formula : CHNOS
- Molecular Weight : 295.34 g/mol
- CAS Number : 1250443-97-0
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to thiazolo[4,5-c]pyridine derivatives. For instance:
- Study on Antimicrobial Efficacy : A series of thiazolo compounds demonstrated significant activity against various pathogens including Staphylococcus aureus and Candida albicans. The disk diffusion method revealed that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL against these microorganisms .
Cytotoxicity and Antitumor Activity
The cytotoxic potential of 5-tert-butyl 2-methyl 7-oxo derivatives has been evaluated in vitro against several cancer cell lines:
- Case Study : In a study evaluating the cytotoxic effects on human tumor cell lines (e.g., KB, HepG2), certain derivatives exhibited potent activity with IC50 values in the micromolar range. The structure-activity relationship (SAR) indicated that modifications at the nitrogen and carbon positions significantly influenced their antitumor efficacy .
Mechanistic Insights
The mechanism of action for these compounds often involves interaction with cellular targets such as enzymes or DNA:
- Topoisomerase Inhibition : Some derivatives have been shown to inhibit topoisomerase II, which is crucial for DNA replication and repair. This inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .
Summary of Research Findings
| Activity | Pathogen/Cell Line | Method | Findings |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disk Diffusion | MIC = 15.62 µg/mL |
| Antifungal | Candida albicans | Disk Diffusion | MIC = 15.62 µg/mL |
| Cytotoxicity | KB Cell Line | MTT Assay | IC50 = Low micromolar range |
| Cytotoxicity | HepG2 Cell Line | MTT Assay | IC50 = Low micromolar range |
| Enzyme Inhibition | Topoisomerase II | In Vitro Enzyme Assay | Significant inhibition observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous heterocyclic dicarboxylates:
Structural and Functional Insights
Heterocycle Core :
- Thiazolo[4,5-c]pyridine (target compound) exhibits higher π-electron density than oxazolo analogs, influencing binding to biological targets like ATP-binding pockets .
- Imidazo[2,1-b]thiazole derivatives (e.g., ) show enhanced pharmacological activity due to chloro substituents and planar aromatic systems .
Ester vs. Carboxylate :
Substituent Effects :
Preparation Methods
Cyclization Kinetics
The thiazole ring formation follows second-order kinetics, with rate constants influenced by:
Q & A
Q. What synthetic strategies are employed to prepare 5-tert-butyl 2-methyl 7-oxo-thiazolo[4,5-c]pyridine dicarboxylate?
The synthesis typically involves multi-step reactions, including cyclization of thiazole precursors and esterification. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2-bromo-thiazolo[5,4-c]pyridine carboxylate) are synthesized via cyclocondensation of brominated heterocycles with tert-butyl dicarbonate . Reaction conditions (e.g., anhydrous solvents, catalysts like DMAP) and Boc-group protection are critical for regioselectivity and stability .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- NMR Spectroscopy : and NMR resolve the thiazolo-pyridine core and ester substituents. Key signals include methyl protons (δ ~1.4 ppm for tert-butyl) and carbonyl carbons (δ ~165–175 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed vs. calculated [M+H]) with <5 ppm error .
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm) and C-N bonds (~1250 cm) validate functional groups .
Q. How is the purity of the compound assessed during synthesis?
Purity is evaluated via HPLC (reversed-phase C18 columns, acetonitrile/water gradients) and melting point analysis. Contradictions in melting points (e.g., broad ranges) may indicate impurities, necessitating recrystallization (e.g., DMF/ethanol mixtures) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce side products?
- Temperature Control : Lower temperatures (0–5°C) minimize unwanted cyclization byproducts during Boc-protection steps .
- Catalysts : Use of Lewis acids (e.g., ZnCl) enhances regioselectivity in thiazole ring formation .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene facilitates azeotropic drying .
Q. What crystallographic methods are used to resolve structural ambiguities in the thiazolo-pyridine core?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines the structure. Key parameters include:
- ORTEP diagrams : Visualize thermal ellipsoids and bond angles (e.g., C-S-C in thiazole ~86°) .
- Hydrogen bonding networks : Graph-set analysis (e.g., motifs) identifies supramolecular interactions influencing crystal packing .
Q. How do substituent modifications (e.g., tert-butyl vs. methyl groups) affect biological activity?
- Lipophilicity : tert-Butyl groups enhance membrane permeability (logP calculations via ChemDraw).
- Steric effects : Bulkier substituents may disrupt binding to enzymatic pockets (docking studies using AutoDock Vina) .
- In vitro assays : Compare IC values against analogs with varied ester groups (e.g., ethyl vs. methyl) .
Q. How can NMR data contradictions (e.g., split signals) be resolved?
- 2D NMR : HSQC and HMBC correlate ambiguous protons/carbons (e.g., distinguishing thiazole C-2 vs. pyridine C-7) .
- Variable-temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria of tert-butyl groups) by acquiring spectra at 25°C and 60°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
